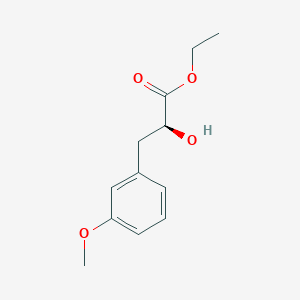

(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

Description

(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester (CAS 1187926-95-9) is a chiral ethyl ester characterized by a hydroxy group at the (S)-configured α-carbon and a 3-methoxy-phenyl substituent at the β-position. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.256 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its stereochemical purity (98.5% ee in related analogs) for asymmetric catalysis or drug development .

Properties

IUPAC Name |

ethyl (2S)-2-hydroxy-3-(3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKRJQCENHXAKP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester has various scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound has been studied for its antioxidant properties, which can help in protecting cells from oxidative stress.

Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of fragrances and flavoring agents due to its phenolic structure.

Mechanism of Action

The mechanism by which (S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory processes.

Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Fluorination (e.g., UC242) significantly increases lipophilicity and metabolic resistance compared to the non-fluorinated target compound .

- Cyclic Systems : The dioxin-containing analog (3.23) exhibits higher molecular complexity, which may enhance rigidity and reduce off-target interactions .

2.4 Stability and Reactivity

- Hydrolytic Stability : The hydroxy group in the target compound may render it susceptible to esterase-mediated hydrolysis, whereas ethoxy or trifluoro substitutions (CAS 222555-06-8, UC242) improve stability .

- Thermal Stability : Dioxin-containing analogs (3.23) likely exhibit higher thermal stability due to rigid cyclic structures .

Biological Activity

(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester, also known as a derivative of hydroxycinnamic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a propionic acid moiety. Research indicates that it may possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

- Molecular Formula : C12H16O4

- CAS Number : 38618-53-0

- Structural Features : The compound features a hydroxyl group, a methoxy group, and an ethyl ester functional group, contributing to its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of hydroxycinnamic acids exhibit significant antioxidant properties. For instance, studies have shown that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition may occur through the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In particular:

- Cell Line Studies : The compound has shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Molecular Mechanisms : Investigations into its molecular targets have indicated that it may interact with heat shock proteins (HSPs) and influence apoptotic pathways, leading to enhanced cancer cell death.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 65 |

| 100 | 85 |

Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of nitric oxide (NO) production and reduced expression of inflammatory markers.

| Treatment | NO Production (µM) |

|---|---|

| Control | 25 |

| LPS | 40 |

| LPS + Compound | 15 |

Safety and Toxicology

The safety profile of this compound has been assessed in various animal models. Acute toxicity studies indicate low toxicity levels with no significant adverse effects observed at therapeutic doses. Long-term exposure studies are still required to fully elucidate the safety profile.

Q & A

Q. What are the established synthetic methodologies for (S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester?

The compound is typically synthesized via esterification of the corresponding hydroxy acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄). Alternative routes involve condensation reactions, such as coupling halo esters (e.g., bromo or chloro derivatives) with nucleophiles under basic conditions. For example, analogous syntheses of related propionic acid ethyl esters utilized β-alanine ethyl ester hydrochloride and p-chloranil to form intermediates . Optimization of reaction time, temperature, and catalyst loading is critical for yield improvement.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the stereochemistry (S-configuration) and substitution patterns (e.g., methoxy, phenyl, hydroxyl groups).

- HPLC : For assessing enantiomeric purity, especially if chiral columns are employed.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- IR Spectroscopy : To identify functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹). These methods align with protocols used for structurally similar esters .

Q. What are the key stability considerations for storing this compound?

The ester is stable under inert atmospheres (N₂/Ar) at low temperatures (2–8°C). Avoid exposure to moisture, strong acids/bases (risk of hydrolysis), and oxidizing agents. Stability studies on analogous ethyl esters recommend desiccants and amber glass vials to mitigate photodegradation .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) during synthesis?

Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes) or resolution techniques. For example, kinetic resolution using lipases or chiral stationary phase chromatography (e.g., amylose-based columns) can isolate the (S)-enantiomer. Computational modeling (DFT) may guide catalyst design to enhance stereocontrol, as demonstrated in β-carboline derivative syntheses .

Q. What computational methods support structural optimization and reactivity prediction for this ester?

Q. How can contradictions in reported reaction yields or conditions be resolved?

Systematic parameter screening via Design of Experiments (DoE) is recommended. For example:

- Vary catalyst type (H₂SO₄ vs. HCl), temperature (25–80°C), and solvent polarity.

- Use response surface methodology (RSM) to identify optimal conditions. Discrepancies in analogous syntheses (e.g., β-alanine ester reactions) were resolved by adjusting stoichiometry and reaction time .

Q. What strategies mitigate byproduct formation during esterification?

- Dean-Stark traps : Remove water to shift equilibrium toward ester formation.

- Protecting groups : Temporarily block the hydroxyl group (e.g., silylation) to prevent side reactions.

- Microwave-assisted synthesis : Reduce reaction time and improve selectivity, as shown in ethyl 3-ethoxypropionate syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.